4-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide
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Description
“4-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . The benzofuran core is composed of fused benzene and furan rings .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzofuran moiety, a bromine atom, a thiophene ring, and a carboxamide group . The benzofuran moiety is a heterocyclic compound composed of fused benzene and furan rings .Scientific Research Applications
Heterocyclic Synthesis and Chemical Reactivity
Research has shown that thiophene and benzofuran derivatives serve as precursors for synthesizing a wide range of heterocyclic compounds. For example, studies have documented the synthesis of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives starting from thiophenylhydrazonoacetates, highlighting the versatility of these scaffolds in organic synthesis (Mohareb et al., 2004). Similarly, the creation of fused benzoazaheterocycles through [4 + 1 + 1] annulations of α-bromo carbonyls and 1-azadienes derived from benzofuran and thiophene ones has been reported, showcasing innovative routes to complex heterocyclic frameworks (Zeng et al., 2019).
Antimicrobial Evaluation and Docking Studies
Compounds incorporating thiophene and benzofuran moieties have been evaluated for their antimicrobial properties. For instance, the synthesis and characterization of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides have been explored, alongside their biological evaluation and molecular docking studies, indicating the potential of these derivatives in antimicrobial applications (Talupur et al., 2021).
Pharmacological Activities
The exploration of novel thiophene derivatives for pharmacological activities, including antiarrhythmic, serotonin antagonist, and antianxiety effects, has been conducted. These studies reveal that specific thiophene derivatives exhibit significant biological activities, suggesting their potential for therapeutic use (Amr et al., 2010). Additionally, benzothiophene carboxamide derivatives have been identified as novel antimalarials, demonstrating potent inhibitory effects against Plasmodium species, further highlighting the therapeutic promise of these chemical frameworks (Banerjee et al., 2011).
Properties
IUPAC Name |
4-bromo-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2S/c1-10(18-16(19)15-8-13(17)9-21-15)6-11-2-3-14-12(7-11)4-5-20-14/h2-3,7-10H,4-6H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUDVIXXZSWATE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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